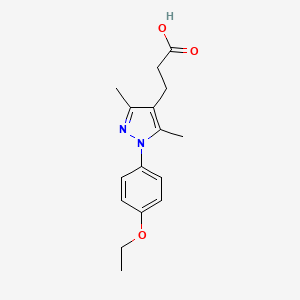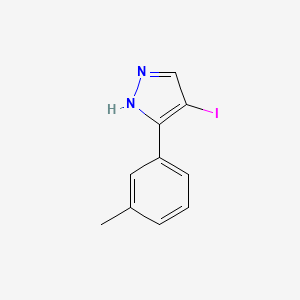
4-Iodo-3-(m-tolyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-3-(m-tolyl)-1H-pyrazole est un composé chimique appartenant à la famille des pyrazoles. Les pyrazoles sont des composés hétérocycliques à cinq chaînons contenant deux atomes d'azote aux positions 1 et 2. La présence d'un atome d'iode en position 4 et d'un groupe méthyle sur le cycle phényle (m-tolyl) rend ce composé unique. Il est utilisé dans divers domaines de recherche scientifique en raison de ses propriétés chimiques distinctes.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-Iodo-3-(m-tolyl)-1H-pyrazole implique généralement la réaction du 3-(m-tolyl)-1H-pyrazole avec de l'iode en présence d'un agent oxydant approprié. La réaction est effectuée dans des conditions contrôlées pour assurer l'iodation sélective en position 4. Les conditions réactionnelles comprennent souvent :
Solvant : Acétonitrile ou dichlorométhane
Température : Température ambiante à 50°C
Agent oxydant : Peroxyde d'hydrogène ou hypochlorite de sodium
Méthodes de production industrielle
La production industrielle du this compound suit des voies de synthèse similaires mais à plus grande échelle. Le procédé implique :
Réacteurs discontinus ou à écoulement continu : Pour maintenir des conditions de réaction constantes
Purification : Utilisation de techniques telles que la recristallisation ou la chromatographie pour obtenir un produit de haute pureté
Analyse Des Réactions Chimiques
Types de réactions
Le 4-Iodo-3-(m-tolyl)-1H-pyrazole subit diverses réactions chimiques, notamment :
Réactions de substitution : L'atome d'iode peut être remplacé par d'autres substituants par substitution nucléophile.
Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques pour former différents dérivés.
Réactions de couplage : Il peut participer à des réactions de couplage, telles que le couplage de Suzuki ou de Heck, pour former des molécules plus complexes.
Réactifs et conditions courantes
Substitution nucléophile : Azoture de sodium ou cyanure de potassium dans des solvants aprotiques polaires
Oxydation : Permanganate de potassium ou trioxyde de chrome en milieu acide
Réduction : Borohydrure de sodium ou hydrure d'aluminium et de lithium dans des solvants anhydres
Principaux produits formés
Substitution : Formation de pyrazoles 4-substitués
Oxydation : Formation d'acides pyrazole-4-carboxyliques
Réduction : Formation de 4-iodo-3-(m-tolyl)-1H-pyrazoline
Applications de la recherche scientifique
Le this compound est utilisé dans diverses applications de recherche scientifique, notamment :
Chimie : Comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Dans l'étude de l'inhibition enzymatique et de la liaison aux récepteurs.
Médecine : Utilisation potentielle dans le développement de produits pharmaceutiques en raison de ses propriétés bioactives.
Industrie : Utilisé dans la synthèse de diodes électroluminescentes organiques (OLED) et d'autres matériaux électroniques.
Mécanisme d'action
Le mécanisme par lequel le this compound exerce ses effets implique son interaction avec des cibles moléculaires spécifiques. L'atome d'iode et le cycle pyrazole jouent un rôle crucial dans la liaison aux enzymes ou aux récepteurs, conduisant à l'inhibition ou à l'activation de voies spécifiques. Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
4-Iodo-3-(m-tolyl)-1H-pyrazole is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and receptor binding.
Medicine: Potential use in the development of pharmaceuticals due to its bioactive properties.
Industry: Used in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism by which 4-Iodo-3-(m-tolyl)-1H-pyrazole exerts its effects involves its interaction with specific molecular targets. The iodine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-Bromo-3-(m-tolyl)-1H-pyrazole
- 4-Chloro-3-(m-tolyl)-1H-pyrazole
- 4-Fluoro-3-(m-tolyl)-1H-pyrazole
Unicité
Le 4-Iodo-3-(m-tolyl)-1H-pyrazole est unique en raison de la présence de l'atome d'iode, qui confère une réactivité chimique et une activité biologique distinctes par rapport à ses homologues halogénés. La taille atomique plus importante et l'électronégativité plus élevée de l'iode contribuent à ses propriétés uniques, ce qui en fait un composé précieux dans divers domaines de recherche.
Propriétés
Formule moléculaire |
C10H9IN2 |
|---|---|
Poids moléculaire |
284.10 g/mol |
Nom IUPAC |
4-iodo-5-(3-methylphenyl)-1H-pyrazole |
InChI |
InChI=1S/C10H9IN2/c1-7-3-2-4-8(5-7)10-9(11)6-12-13-10/h2-6H,1H3,(H,12,13) |
Clé InChI |
ZIAZFAWFXNWTPT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=C(C=NN2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromo-6-methylbenzo[d]thiazol-2-amine](/img/structure/B11807734.png)
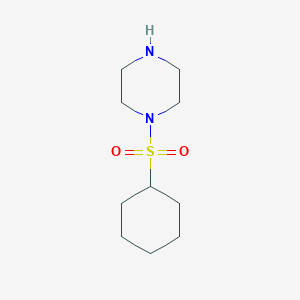
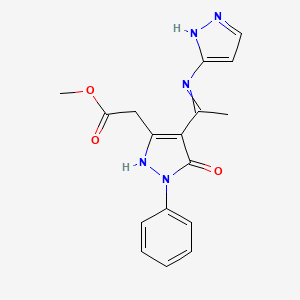

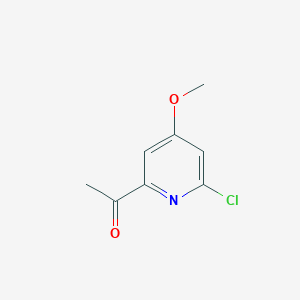


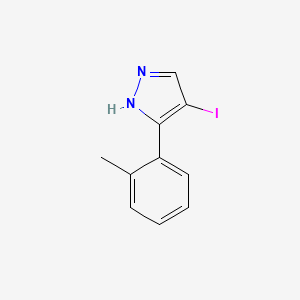
![2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B11807771.png)


